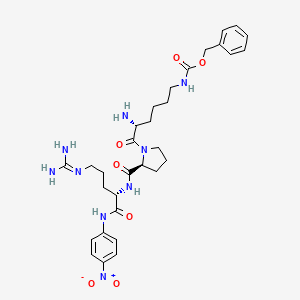
D-Lys(Z)-Pro-Arg-pNA
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve standard peptide coupling techniques, possibly using coupling reagents like HATU or HBTU . The exact synthesis process would depend on the specific structure and sequence of the compound .Molecular Structure Analysis
The molecular structure of “D-Lys(Z)-Pro-Arg-pNA” would be determined by the specific arrangement and bonding of its constituent amino acids and protecting groups. Without more specific information, it’s difficult to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving “D-Lys(Z)-Pro-Arg-pNA” would depend on its specific structure and the conditions under which it’s used. It could potentially be involved in enzymatic reactions if used as a substrate .Physical And Chemical Properties Analysis
The physical and chemical properties of “D-Lys(Z)-Pro-Arg-pNA” would be determined by its specific structure. These could include properties like molecular weight, solubility, stability, and reactivity .Applications De Recherche Scientifique
Enzyme Activity and Specificity
D-Lys(Z)-Pro-Arg-pNA and its derivatives have been extensively studied in the context of enzyme activity and specificity. For example, Kettner and Shaw (1979) discovered that peptides containing D-amino acid residues at specific positions, like D-Lys(Z)-Pro-Arg-pNA, showed increased effectiveness as affinity labels for thrombin, an enzyme involved in blood clotting (Kettner & Shaw, 1979). Additionally, Yoshimoto and Tsuru (1983) revealed that aminopeptidase M, an enzyme that breaks down peptides, showed activity towards peptides with a structure similar to D-Lys(Z)-Pro-Arg-pNA, indicating its substrate specificity (Yoshimoto & Tsuru, 1983).
Peptide Synthesis and Modification
The synthesis and modification of peptides related to D-Lys(Z)-Pro-Arg-pNA have been a focus area in several studies. Inouye and Watanabe (1977) worked on synthesizing corticotropin peptides, using a process that involved a compound structurally similar to D-Lys(Z)-Pro-Arg-pNA (Inouye & Watanabe, 1977). Kadokami et al. (1990) purified enzymes from green algae using Boc-Ala-Ala-Pro-Arg-pNA as a substrate, indicating the use of D-Lys(Z)-Pro-Arg-pNA-like peptides in the purification process of certain enzymes (Kadokami et al., 1990).
Protein-Protein Interactions and Molecular Recognition
Research has also delved into the role of peptides like D-Lys(Z)-Pro-Arg-pNA in understanding protein-protein interactions and molecular recognition processes. For instance, the study of proliferating cell nuclear antigen from Leishmania donovani showed interactions with peptides and small molecule inhibitors, shedding light on the molecular recognition mechanisms (Yadav et al., 2017). Similarly, Hamada et al. (2007) investigated the DNA binding orientations of Cu(II)-peptide complexes, which have structural similarities with D-Lys(Z)-Pro-Arg-pNA, to understand the influence of amino-terminal residue stereochemistry on DNA interactions (Hamada et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N9O7/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35)/t24-,25+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHUQKVJEWMJES-ZNZIZOMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Lys(Z)-Pro-Arg-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



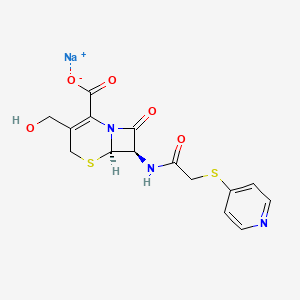
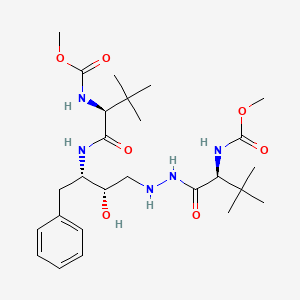
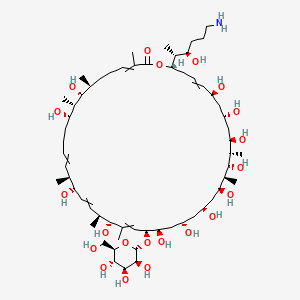
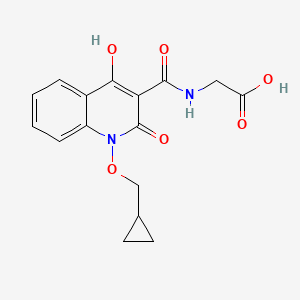
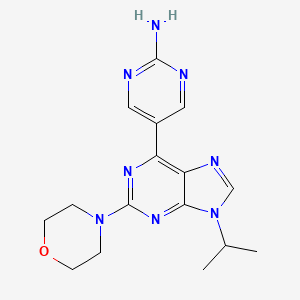
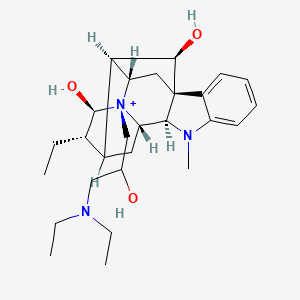
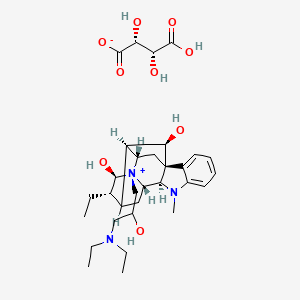

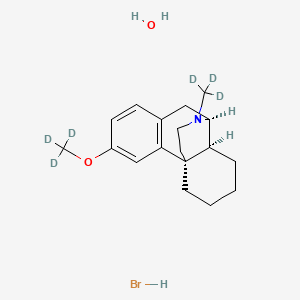
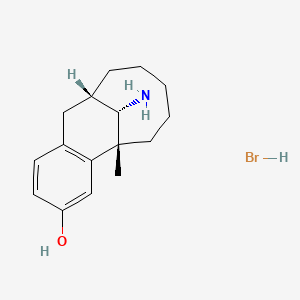
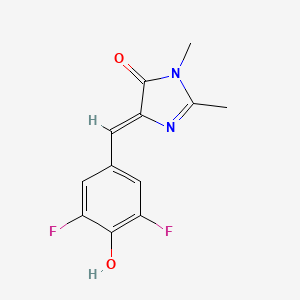
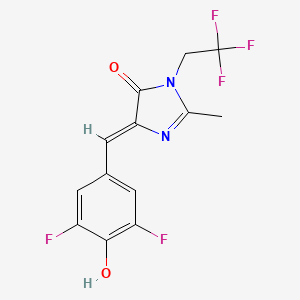
![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)